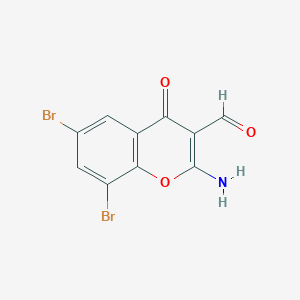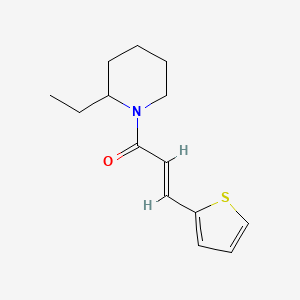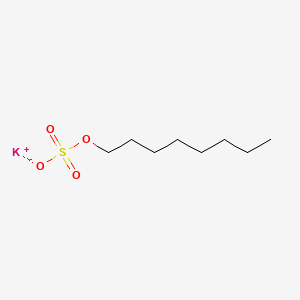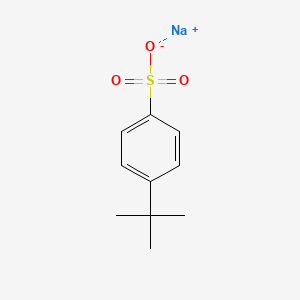
4-Tert-butylbenzenesulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylbenzenesulfonic acid, sodium salt is an organic compound with the molecular formula C10H13NaO3S. It is a derivative of benzenesulfonic acid where a tert-butyl group is attached to the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzenesulfonic acid, sodium salt typically involves the sulfonation of tert-butylbenzene. The reaction is carried out by treating tert-butylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butylbenzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-Tert-butylbenzenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in biological studies.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Tert-butylbenzenesulfonic acid, sodium salt involves its ability to act as a strong acid and a surfactant. It can interact with various molecular targets, including proteins and enzymes, altering their activity and function. The sulfonic acid group is key to its reactivity, enabling it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- Methanesulfonic acid
Comparison
4-Tert-butylbenzenesulfonic acid, sodium salt is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other sulfonic acids. This makes it particularly useful in applications where selective reactivity is desired .
Propiedades
Fórmula molecular |
C10H13NaO3S |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
sodium;4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
WWNNTRKNZRMYDL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
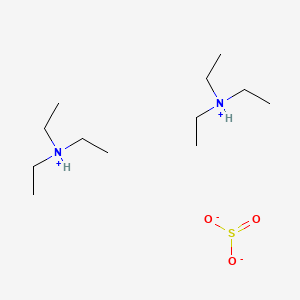
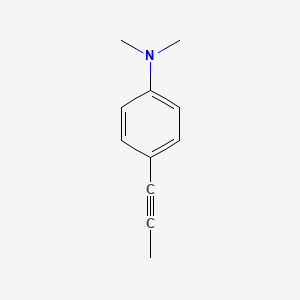
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
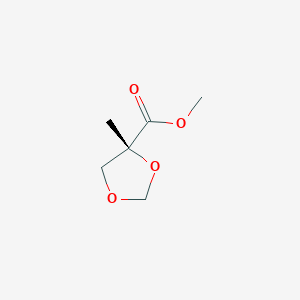
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
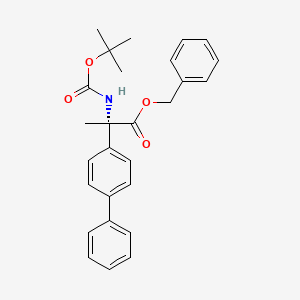
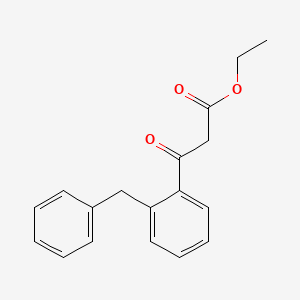
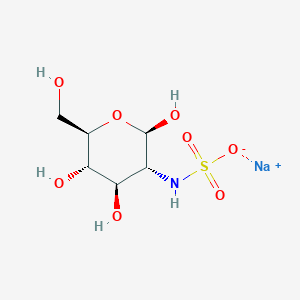
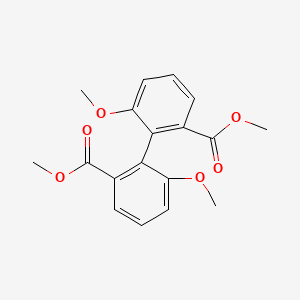
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
